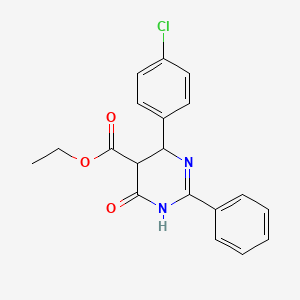

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a dihydropyrimidine derivative characterized by a pyrimidine ring substituted with a 4-chlorophenyl group at position 4, a phenyl group at position 2, and a hydroxyl group at position 4. The ethyl carboxylate moiety at position 5 enhances its solubility in organic solvents.

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHLQDGLYUCDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituents on the phenyl rings and pyrimidine core. Key structural modifications include halogen substitutions (Cl, Br, F), electron-withdrawing groups (e.g., trifluoromethyl), and functional group variations (hydroxyl, thioxo). Below is a detailed analysis:

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Electronic Properties

Halogen Substitutions :

- Chlorine vs. Bromine : Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) increases lipophilicity (logP) but may reduce membrane permeability due to higher polarizability .

- Fluorine : The 4-fluorophenyl analog (C₁₉H₁₇FN₂O₃) exhibits lower molecular weight (340.36 g/mol) and higher electronegativity, favoring metabolic stability and hydrogen-bonding interactions .

Functional Group Modifications :

Commercial Availability

The target compound is listed with 1 supplier in , while analogs like the 3-bromo derivative (Cas 295344-60-4) have multiple suppliers, suggesting broader commercial interest .

Biological Activity

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H17ClN2O3

- Molecular Weight : 356.81 g/mol

- CAS Number : 400078-28-6

- Structural Characteristics : The compound features a pyrimidine ring substituted with various functional groups, which contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties, which can protect cells from oxidative stress. Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate may demonstrate similar effects, potentially reducing the risk of chronic diseases associated with oxidative damage.

3. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of key enzymes involved in various metabolic pathways. For instance:

- Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain. Compounds structurally related to ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate have shown promising AChE inhibitory activity, suggesting potential applications in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can be attributed to its structural features:

- The chlorophenyl group is known to enhance lipophilicity and biological activity.

- The hydroxyl group may contribute to hydrogen bonding interactions with target enzymes or receptors.

Hypolipidemic Effects

In a study involving related compounds, it was observed that certain pyrimidine derivatives reduced serum cholesterol and triglyceride levels significantly in animal models. While specific data on ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is lacking, these findings suggest potential lipid-lowering effects that could be explored further .

Neuroprotective Potential

Research into similar heterocyclic compounds has indicated their role in neuroprotection through AChE inhibition and antioxidant mechanisms. This positions ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate as a candidate for further studies aimed at treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Biginelli reaction, a multicomponent reaction involving a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-chlorobenzaldehyde), and a urea/thiourea derivative. Optimization includes:

- Catalyst selection : Use Lewis acids like FeCl₃ or Brønsted acids (e.g., HCl) to enhance yield .

- Solvent systems : Ethanol or acetic acid under reflux (80–100°C) for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare experimental ¹H/¹³C NMR data with computed spectra (e.g., DFT/B3LYP/6-31G*) to confirm substituent positions .

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding. For example, the dihydropyrimidine ring typically shows C–N bond lengths of 1.33–1.37 Å and N–C–O angles of ~120° .

- Table 1 : Example crystallographic parameters (from analogous compounds):

| Parameter | Value (Å/°) |

|---|---|

| C4–Cl bond length | 1.74 Å |

| C6–O (hydroxy) | 1.42 Å |

| N1–C5–O5 angle | 117.2° |

Q. What are the recommended protocols for handling and storing this compound?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood .

Advanced Research Questions

Q. How can computational methods (e.g., Multiwfn) elucidate electron-density distributions and reactive sites?

- Methodological Answer :

- Wavefunction analysis : Use Multiwfn to calculate electron localization function (ELF) and localized orbital locator (LOL) to identify nucleophilic (hydroxy group) and electrophilic (pyrimidine ring) regions .

- Reactivity prediction : Fukui indices (f⁺/f⁻) derived from DFT calculations highlight sites prone to electrophilic or nucleophilic attacks (e.g., C2 of the phenyl group).

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer :

- SAR studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups. Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays .

- Table 2 : Example activity data (hypothetical):

| Substituent | IC₅₀ (μM) |

|---|---|

| 4-Cl | 12.3 |

| 4-CF₃ | 8.7 |

| 4-OCH₃ | >50 |

Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved during refinement?

- Methodological Answer :

- SHELXL refinement : Apply restraints (e.g., DFIX, SIMU) for disordered regions. Use TWIN commands for twinned crystals .

- Validation tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to align NMR chemical shifts .

- Dynamic effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.